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Introduction to SLAM Family Receptors
The Signaling Lymphocytic Activation Molecule (SLAM) family consists of nine cell surface

receptors belonging to the immunoglobulin (Ig) superfamily. These molecules, including

SLAMF1 (CD150), SLAMF2 (CD48), SLAMF3 (CD229), SLAMF4 (2B4), and CD84, are

primarily expressed on hematopoietic cells and play crucial roles in regulating immune

responses.[1] A key feature of SLAM family receptors is their ability to act as self-ligands,

mediating cell-to-cell adhesion and initiating intracellular signaling cascades.[1][2] These

signaling pathways are critical for the activation and differentiation of various immune cells,

including T cells, B cells, and Natural Killer (NK) cells.[1][3]

In the context of stem cell biology, specific combinations of SLAM family markers have been

identified as highly effective for the prospective isolation of hematopoietic stem cells (HSCs)

and for distinguishing them from more committed multipotent progenitors (MPPs).[4][5] This

makes SLAM-based cell sorting a powerful tool for research in hematopoiesis, regenerative

medicine, and the development of cell-based therapies.
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SLAM Signaling Pathways
The intracellular signaling of SLAM family receptors is primarily mediated through the

recruitment of SH2 domain-containing adaptor proteins. The most well-characterized of these is

the SLAM-associated protein (SAP).[3][6]

In the presence of SAP:

Upon ligand binding, the immunoreceptor tyrosine-based switch motifs (ITSMs) in the

cytoplasmic tail of SLAM receptors become phosphorylated.[6] This creates a docking site for

the SH2 domain of SAP. The recruitment of SAP facilitates the binding of Src family kinases like

Fyn and Lck, leading to further phosphorylation and the initiation of a positive downstream

signaling cascade that promotes cell activation.[3][6]

In the absence of SAP:

Without SAP, the phosphorylated ITSMs of SLAM receptors recruit inhibitory phosphatases

such as SHP-1 and SHP-2.[3][6] This leads to an inhibitory signal that can dampen cellular

activation.[6] The differential recruitment of activating versus inhibitory molecules depending on

the presence of SAP highlights the critical role of this adaptor protein in modulating SLAM

receptor function.
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SLAM Signaling Pathway

Application: Isolation of Hematopoietic Stem Cells
One of the most powerful applications of SLAM-based cell sorting is the enrichment of HSCs

from bone marrow. The "SLAM code" (CD150+CD48-) is a widely used marker combination to

identify and isolate long-term repopulating HSCs (LT-HSCs) in mice.[7] These markers allow for

the separation of HSCs from various progenitor populations with a high degree of purity.[7][8]

Key SLAM Markers for HSC Sorting:
CD150 (SLAMF1): Highly expressed on HSCs.[1]

CD48 (SLAMF2): Largely absent on HSCs but expressed on more committed progenitors.[4]

CD229 (SLAMF3): Can be used to distinguish between myeloid-biased and lymphoid-biased

HSCs.[4][5]

CD244 (SLAMF4): Expressed on non-self-renewing multipotent progenitors.[7]

It is important to note that while the SLAM marker combination is highly effective for murine

HSCs, its direct application to human and rhesus macaque HSCs does not provide the same

level of enrichment.[9]

Quantitative Data on Murine HSC Populations
The following tables summarize the typical frequencies and characteristics of SLAM-defined

hematopoietic populations in mouse bone marrow.
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Population Marker Profile
Frequency in Total
Bone Marrow Cells

Functional
Characterization

LT-HSC
Lin-CD41-CD48-

CD150+

0.0078% ± 0.0010%

(C57BL/6 mice)[10]

[11]

Long-term

multilineage

reconstitution

potential[10]

MPP
Lin-Sca-1+c-

Kit+CD150-CD48-
Variable

Multipotent but with

limited self-renewal[4]

HPC-1
Lin-Sca-1+c-

Kit+CD150-CD48+
Variable

Restricted

hematopoietic

progenitors[4]

HPC-2
Lin-Sca-1+c-

Kit+CD150+CD48+
Variable

Restricted

hematopoietic

progenitors[4]

Lin (Lineage) includes markers for mature hematopoietic cells such as CD3, CD4, CD8,

CD11b, CD45R, Gr1, and Ter119.[10]

Experimental Protocols
Protocol 1: Preparation of Single-Cell Suspension from
Mouse Bone Marrow
This protocol describes the initial step of obtaining a single-cell suspension from mouse bone

marrow, which is essential for subsequent antibody staining and cell sorting.

Materials:

Mouse femurs and tibias

Phosphate-Buffered Saline (PBS) without Ca2+/Mg2+

Fetal Bovine Serum (FBS)

2% FBS in PBS (FACS Buffer)

Methodological & Application

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 12 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC2583137/
https://pubmed.ncbi.nlm.nih.gov/18562080/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2583137/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3736853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3736853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3736853/
https://pmc.ncbi.nlm.nih.gov/articles/PMC2583137/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1170118?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Syringes (25G needle)

70 µm cell strainer

15 mL conical tubes

Centrifuge

Procedure:

Euthanize mice according to approved institutional protocols.

Dissect femurs and tibias, carefully removing surrounding muscle tissue.

Cut the ends of the bones and flush the marrow into a 15 mL conical tube using a 25G

needle and syringe filled with FACS Buffer.

Create a single-cell suspension by gently pipetting up and down.

Pass the cell suspension through a 70 µm cell strainer to remove any clumps.

Centrifuge the cells at 300-400 x g for 5 minutes at 4°C.[12]

Discard the supernatant and resuspend the cell pellet in an appropriate volume of cold FACS

Buffer.

Perform a cell count and viability analysis. Keep cells on ice.

Protocol 2: Fluorescence-Activated Cell Sorting (FACS)
of HSCs
This protocol details the antibody staining and subsequent sorting of HSCs using SLAM

markers.

Materials:

Bone marrow single-cell suspension
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FACS Buffer (PBS with 2% FBS)

Fc block (e.g., anti-CD16/32)

Fluorochrome-conjugated antibodies (see table below)

Viability dye (e.g., DAPI, Propidium Iodide)

FACS tubes

Flow cytometer/cell sorter

Antibody Panel for Murine HSC Sorting:

Target Fluorochrome Purpose

Lineage Cocktail PE
Negative selection of mature

cells

CD41 FITC Negative selection

CD48 FITC Negative selection

CD150 APC Positive selection of HSCs

Procedure:

Adjust the cell concentration to 1 x 10^7 cells/mL in cold FACS Buffer.[13]

Transfer up to 1 x 10^6 cells into a FACS tube.

Add Fc block to prevent non-specific antibody binding and incubate for 10-15 minutes on ice.

Add the cocktail of fluorochrome-conjugated antibodies at pre-titrated concentrations.

Incubate for 30 minutes at 4°C in the dark.

Wash the cells by adding 2 mL of FACS Buffer and centrifuging at 300-400 x g for 5 minutes

at 4°C.
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Discard the supernatant and resuspend the cell pellet in 500 µL of cold FACS Buffer.

Add a viability dye just before analysis to exclude dead cells.

Filter the stained cells through a 35 µm strainer cap on a FACS tube immediately before

sorting to prevent clogs.

Set up the cell sorter with appropriate compensation controls and gating strategy to isolate

the Lin-CD41-CD48-CD150+ population.
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Protocol 3: Magnetic-Activated Cell Sorting (MACS) for
Pre-enrichment
For samples with a low frequency of HSCs, a pre-enrichment step using magnetic-activated

cell sorting (MACS) can be beneficial to deplete lineage-positive cells.

Materials:

Bone marrow single-cell suspension

MACS Buffer (PBS with 0.5% BSA and 2 mM EDTA)

Lineage depletion antibody cocktail (biotinylated)

Anti-biotin microbeads

MACS columns and magnet

Procedure:

Prepare a single-cell suspension from bone marrow as described in Protocol 1.

Resuspend up to 10^8 cells in 400 µL of MACS Buffer.

Add 100 µL of the biotinylated lineage antibody cocktail.

Incubate for 10-15 minutes at 4°C.

Wash the cells with MACS Buffer and centrifuge at 300 x g for 10 minutes.

Resuspend the cell pellet in 400 µL of MACS Buffer.

Add 100 µL of anti-biotin microbeads and incubate for 15 minutes at 4°C.

Wash the cells and resuspend in 500 µL of MACS Buffer.

Place a MACS column in the magnetic field and rinse it with MACS Buffer.
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Apply the cell suspension to the column. The magnetically labeled lineage-positive cells will

be retained in the column.

Collect the flow-through containing the unlabeled, lineage-negative cell fraction.

Wash the column with MACS Buffer and collect this fraction as well to maximize recovery.

The enriched lineage-negative cells can then be used for downstream applications, including

FACS as described in Protocol 2.

Troubleshooting
Issue Possible Cause Solution

Low cell viability Harsh cell preparation

Minimize enzymatic digestion

time, keep cells on ice, use

appropriate buffers.

High non-specific antibody

binding

Inadequate Fc blocking, dead

cells

Ensure proper Fc blocking, use

a viability dye to exclude dead

cells.

Cell clumping
Presence of free DNA from

dead cells

Add DNase I to the buffer, filter

cells immediately before

sorting.[14]

Low yield of sorted cells
Suboptimal gating strategy, low

starting cell number

Optimize gating with

appropriate controls, consider

pre-enrichment for rare

populations.

Conclusion
SLAM-based cell sorting provides a robust and highly specific method for the isolation of

hematopoietic stem cells and the dissection of the hematopoietic hierarchy. The protocols and

data presented here offer a comprehensive guide for researchers to effectively implement this

technology in their studies. Careful sample preparation and optimization of sorting parameters

are crucial for achieving high purity and yield of the target cell population.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1170118/docs#application-notes-and-protocols-for-
slam-based-cell-sorting]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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